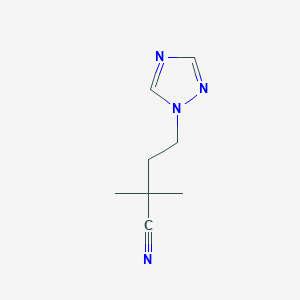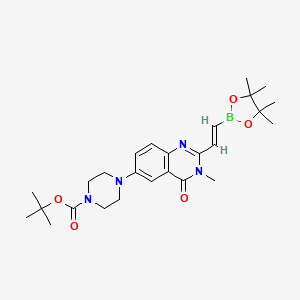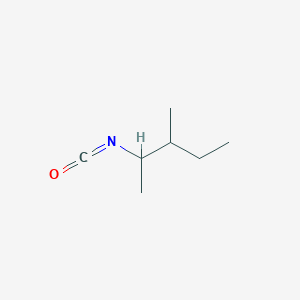
2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol is a non-ionic surfactant with amphiphilic characteristics, meaning it contains both hydrophilic and hydrophobic parts. This compound is widely used in various industrial applications due to its unique properties, such as reducing surface tension and acting as a wetting agent, defoamer, and emulsifier .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol typically involves the reaction of acetylene with isobutyraldehyde in the presence of a base, followed by hydrogenation. The reaction conditions often include:
Temperature: Moderate temperatures around 50-100°C.
Catalysts: Palladium or nickel catalysts are commonly used.
Solvents: Organic solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Acetylene, isobutyraldehyde, and hydrogen.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: The final product is purified using distillation or crystallization techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alkenes, alkanes.
Substitution Products: Esters, ethers.
Aplicaciones Científicas De Investigación
2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of 2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol primarily involves its ability to reduce surface tension and form micelles. This property allows it to:
Enhance Solubility: By forming micelles, it can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.
Stabilize Emulsions: It stabilizes emulsions by reducing the interfacial tension between oil and water phases.
Improve Wetting: It enhances the wetting properties of surfaces, making it useful in coatings and adhesives.
Comparación Con Compuestos Similares
Similar Compounds
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Another non-ionic surfactant with similar properties and applications.
3,6-Dimethyl-4-octyne-3,6-diol: Used in similar applications but with different molecular structure and properties.
3,5-Dimethyl-1-hexyn-3-ol: A smaller molecule with similar surfactant properties.
Uniqueness
2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in reducing surface tension and stabilizing emulsions compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H26O3 |
|---|---|
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
2,4,7,9-tetramethyldec-5-yne-1,4,7-triol |
InChI |
InChI=1S/C14H26O3/c1-11(2)8-13(4,16)6-7-14(5,17)9-12(3)10-15/h11-12,15-17H,8-10H2,1-5H3 |
Clave InChI |
UEEXYUHWHUZSBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C#CC(C)(CC(C)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


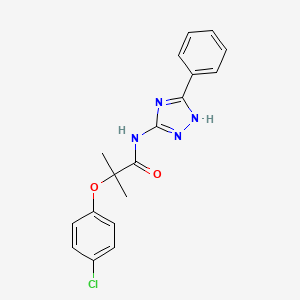
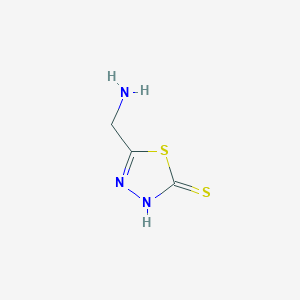
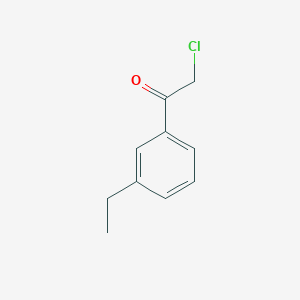
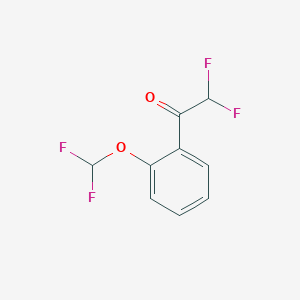


![8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)

![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13586509.png)
